molecular formula C15H23NO5 B583665 2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate CAS No. 1346601-19-1

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate

Cat. No.: B583665
CAS No.: 1346601-19-1
M. Wt: 297.351
InChI Key: UPAZFOMIRKHLDX-UHFFFAOYSA-N
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Description

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate is a chemical compound with the molecular formula C15H23NO5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate group, a hydroxyethyl group, and an isopropylamino group.

Scientific Research Applications

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate has several applications in scientific research:

Future Directions

The future directions for “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” could involve further investigation into its potential applications. For instance, the compound HPP was found to be a potential ligand for liposome targeting to ischemic myocardium . Similar studies could be conducted with “2-Hydroxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate” to explore its potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-hydroxyethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-11(2)16-9-13(18)10-21-14-5-3-12(4-6-14)15(19)20-8-7-17/h3-6,11,13,16-18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZFOMIRKHLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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